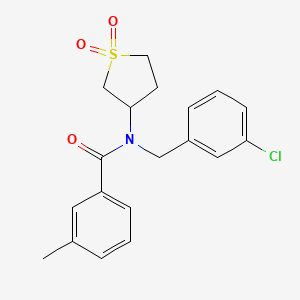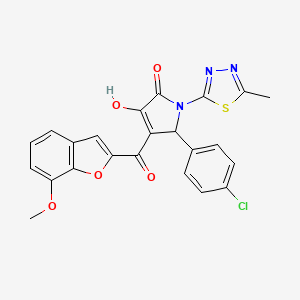![molecular formula C17H18N4S B12147052 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12147052.png)
5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
化学反応の分析
5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazole core makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure and reactivity.
Material Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical entities and reactions.
作用機序
The mechanism of action of 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s methylphenyl and methylthio groups may enhance its binding affinity and specificity towards certain targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.
類似化合物との比較
Similar compounds to 5-(2-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine include other triazole derivatives with different substituents. Some examples are:
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its combination of methylphenyl and methylthio groups can result in different reactivity and interactions compared to other triazole derivatives.
特性
分子式 |
C17H18N4S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
3-(2-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4S/c1-12-7-9-14(10-8-12)11-22-17-20-19-16(21(17)18)15-6-4-3-5-13(15)2/h3-10H,11,18H2,1-2H3 |
InChIキー |
ZCYBULWVSMWOJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12146981.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146984.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12146986.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12146994.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12146999.png)
}-N-(9-ethylcarba zol-3-yl)acetamide](/img/structure/B12147001.png)

![ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12147009.png)
![(5E)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147020.png)

![7-cyclopentyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12147047.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12147051.png)
![Methyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12147053.png)
